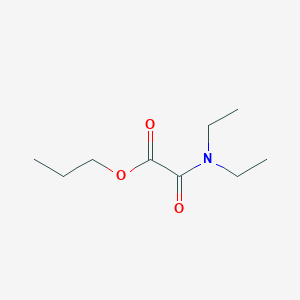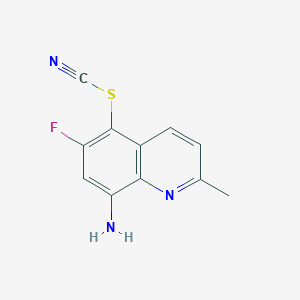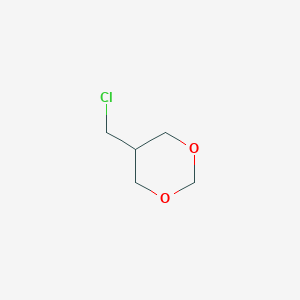
Propyl (diethylamino)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl (diethylamino)(oxo)acetate can be synthesized through esterification reactions. One common method involves the reaction of propyl alcohol with diethylaminoacetic acid in the presence of a strong acid catalyst. The reaction typically requires heating and can be represented by the following equation:
Propyl Alcohol+Diethylaminoacetic Acid→Propyl (diethylamino)(oxo)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to form primary alcohols.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Diethylaminoacetic acid and propyl alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propyl (diethylamino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a biochemical probe due to its ester functionality.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of propyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release active compounds that interact with biological pathways. The diethylamino group may enhance its solubility and facilitate its transport across cell membranes, making it a valuable compound in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (diethylamino)(oxo)acetate
- Methyl (diethylamino)(oxo)acetate
- Butyl (diethylamino)(oxo)acetate
Uniqueness
Propyl (diethylamino)(oxo)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its analogs, it may offer different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62248-34-4 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
propyl 2-(diethylamino)-2-oxoacetate |
InChI |
InChI=1S/C9H17NO3/c1-4-7-13-9(12)8(11)10(5-2)6-3/h4-7H2,1-3H3 |
InChI Key |
VNGMLLVLMIJWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide](/img/structure/B14546072.png)








![N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B14546098.png)



